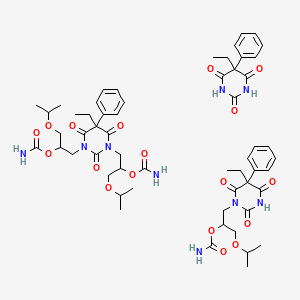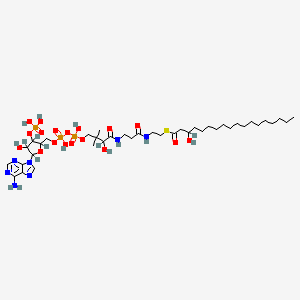![molecular formula C23H27N3O4S B1204080 (2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)
(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylpenicilloyl-benzylamine is a monocarboxylic acid amide formed between benzylpenicillin and benzylamine. It has a role as an allergen. It is a thiazolidinemonocarboxylic acid and a monocarboxylic acid amide. It contains a benzylpenicilloyl group. It derives from a benzylamine and a benzylpenicillin.
Applications De Recherche Scientifique
Thiazolidine Derivatives and Their Synthesis
Synthesis and Stereochemistry : Thiazolidine derivatives, including those similar to the mentioned compound, have been synthesized and studied for their stereochemical properties. For instance, the synthesis of thiazolidine-2,4-dicarboxylic acid and its esters has been examined, highlighting the regioselective cyclocondensation and stereoselectivity in their formation (Refouvelet et al., 1994).
Crystallographic Analysis : Detailed structural analysis through methods such as single crystal X-ray diffraction has been performed on similar thiazolidine derivatives. This provides insights into the molecular structure and stereochemistry of these compounds (Bell et al., 1994).
Applications in Chiral Synthesis
- Chiral Auxiliary and Building Blocks : Certain thiazolidine derivatives have been used as chiral auxiliaries or building blocks in the synthesis of more complex molecules. This includes their application in dipeptide synthesis and as components in enantioselective processes (Studer et al., 1995).
Solid-Phase Synthesis
- Solid-Phase Synthesis : Thiazolidine derivatives have also been synthesized on a solid phase, demonstrating their utility in the development of new synthetic methodologies (Patek et al., 1995).
Enzymatic Processes
- Enzymatic Resolution : In the context of industrial biocatalysis, thiazolidine derivatives have been used in enantioselective hydrolysis catalyzed by various enzymes, showcasing their role in scalable enantioselective processes (Chikusa et al., 2003).
Computational and Spectroscopic Studies
- Computational and Spectroscopic Analysis : Computational and spectroscopic studies have been conducted on thiazolidine derivatives, providing insights into their electronic structures and reaction mechanisms (Jagtap et al., 2016).
Propriétés
Nom du produit |
(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid |
|---|---|
Formule moléculaire |
C23H27N3O4S |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
(2R,4S)-2-[(1R)-2-(benzylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H27N3O4S/c1-23(2)19(22(29)30)26-21(31-23)18(20(28)24-14-16-11-7-4-8-12-16)25-17(27)13-15-9-5-3-6-10-15/h3-12,18-19,21,26H,13-14H2,1-2H3,(H,24,28)(H,25,27)(H,29,30)/t18-,19+,21-/m1/s1 |
Clé InChI |
UDMBRVGTYILYDX-SVFBPWRDSA-N |
SMILES isomérique |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
SMILES canonique |
CC1(C(NC(S1)C(C(=O)NCC2=CC=CC=C2)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)





![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)